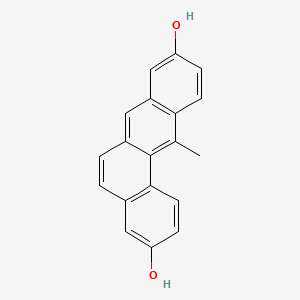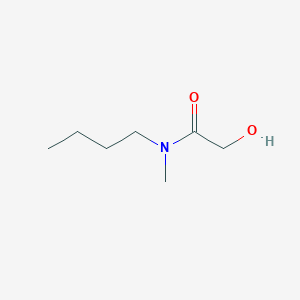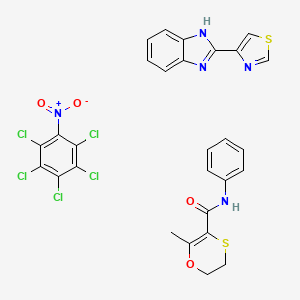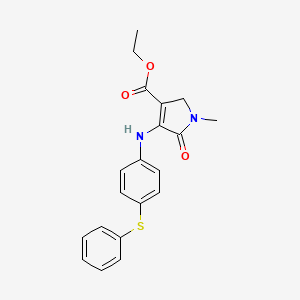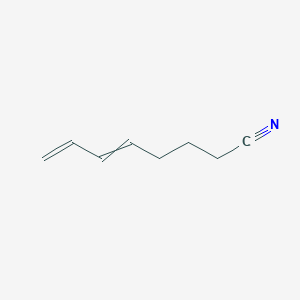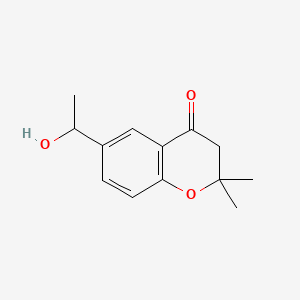![molecular formula C14H29N3O B14433881 N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
N-[(E)-hydrazinylidenemethyl]tridecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-hydrazinylidenemethyl]tridecanamide is a chemical compound that belongs to the class of aliphatic amides It is characterized by the presence of a hydrazinylidenemethyl group attached to a tridecanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]tridecanamide typically involves the reaction of tridecanamide with hydrazine derivatives under specific conditions. One common method is the condensation reaction between tridecanamide and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
N-[(E)-hydrazinylidenemethyl]tridecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The hydrazinylidenemethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
N-[(E)-hydrazinylidenemethyl]tridecanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of N-[(E)-hydrazinylidenemethyl]tridecanamide involves its interaction with specific molecular targets and pathways. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Tridecanamide: A simpler amide with a similar backbone but lacking the hydrazinylidenemethyl group.
N,N-Dimethyltridecanamide: A tertiary amide with two methyl groups attached to the nitrogen atom.
N-Methyltridecanamide: A secondary amide with one methyl group attached to the nitrogen atom.
Uniqueness
N-[(E)-hydrazinylidenemethyl]tridecanamide is unique due to the presence of the hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming covalent bonds with biological targets, making it a valuable tool in research and industrial applications.
属性
分子式 |
C14H29N3O |
|---|---|
分子量 |
255.40 g/mol |
IUPAC 名称 |
N-[(E)-hydrazinylidenemethyl]tridecanamide |
InChI |
InChI=1S/C14H29N3O/c1-2-3-4-5-6-7-8-9-10-11-12-14(18)16-13-17-15/h13H,2-12,15H2,1H3,(H,16,17,18) |
InChI 键 |
KFEMDBNIPSJOJC-UHFFFAOYSA-N |
手性 SMILES |
CCCCCCCCCCCCC(=O)N/C=N/N |
规范 SMILES |
CCCCCCCCCCCCC(=O)NC=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![[(Tetradecan-2-yl)tellanyl]benzene](/img/structure/B14433810.png)
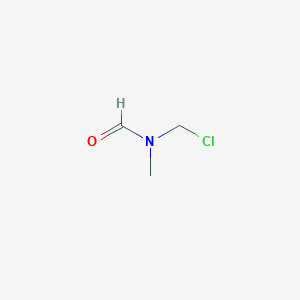

![Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride](/img/structure/B14433828.png)
